PQR530
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PQR530 is a potent, ATP-competitive, orally bioavailable, and brain-penetrant dual pan-PI3K/mTORC1/2 inhibitor . It has a subnanomolar Kd toward PI3Kα and mTOR (0.84 and 0.33 nM, respectively) . It exhibits antitumor activity .
Synthesis Analysis
The development of PQR530 concentrated on the improvement of both, the potency and the selectivity for all targeted kinases, namely the class IA PI3K isoforms as well as mTOR . A detailed ligand-based structure-activity relationship study was obtained by systematic modifications of the hinge region as well as the affinity binding substituents .Molecular Structure Analysis
The molecular formula of PQR530 is C18H23F2N7O2 . The molecular weight is 407.42 .Aplicaciones Científicas De Investigación
Cancer Therapeutics: Dual PI3K/mTOR Inhibition
PQR530 is a potent dual pan-PI3K/mTORC1/2 inhibitor, which has shown promise in the treatment of cancer. It targets the PI3K/AKT/mTOR signaling pathway, which is fundamental in cell proliferation, growth, and survival. Aberrant activation of this pathway can drive the progression of malignant tumors . PQR530’s ability to inhibit this pathway makes it a valuable compound in cancer therapeutics.
Selectivity and Potency in Cancer Cell Lines
The compound has demonstrated excellent selectivity over a wide panel of kinases, unrelated receptor enzymes, and ion channels. It has also displayed potency in a panel of 44 cancer cell lines to prevent cancer cell growth, with a mean value for GI50 of 426 nM . This suggests that PQR530 could be effective across a diverse range of cancers.
Brain Penetration and Neurological Applications
PQR530 is brain-penetrant, which is a significant advantage for potential treatments of brain tumors and neurological disorders associated with the PI3K/AKT/mTOR pathway . Its ability to cross the blood-brain barrier opens up research avenues in neuro-oncology and neurodegenerative diseases.
Pharmacokinetics and Oral Bioavailability
The pharmacokinetic profile of PQR530 indicates good oral bioavailability and a dose-proportional pharmacokinetic response in mice. This makes it a candidate for oral administration in clinical settings, which is preferable for patient compliance and comfort .
Preclinical Development and Tolerability
PQR530 has undergone preclinical development, showing excellent tolerability in GLP toxicological testing in rats and dogs. This suggests that it has a favorable safety profile, which is crucial for further development and clinical trials .
Anti-Tumor Effects In Vivo
The compound has been tested in vivo, showing significant anti-tumor effects in various mouse xenograft models, including lymphoma and ovarian cancer. This demonstrates its potential effectiveness in treating tumors in a living organism, not just in vitro .
Safety And Hazards
Propiedades
IUPAC Name |
4-(difluoromethyl)-5-[4-[(3S)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2N7O2/c1-11-10-29-7-4-27(11)18-24-16(13-9-22-14(21)8-12(13)15(19)20)23-17(25-18)26-2-5-28-6-3-26/h8-9,11,15H,2-7,10H2,1H3,(H2,21,22)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKBZXMKAPICSO-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.